1,3-Dibromopentane

Distillation Process Engineering Physical Property

1,3-Dibromopentane (CAS 42474-20-4) is a geminal dibromoalkane with the molecular formula C₅H₁₀Br₂, classified as an organobromine intermediate. This compound exists as a colorless liquid with a strong, characteristic odor and a molecular weight of 229.94 g/mol.

Molecular Formula C5H10Br2
Molecular Weight 229.94 g/mol
CAS No. 42474-20-4
Cat. No. B3190459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromopentane
CAS42474-20-4
Molecular FormulaC5H10Br2
Molecular Weight229.94 g/mol
Structural Identifiers
SMILESCCC(CCBr)Br
InChIInChI=1S/C5H10Br2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3
InChIKeySOZLNIPBRVQUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromopentane (CAS 42474-20-4): Technical Baseline and Sourcing Context


1,3-Dibromopentane (CAS 42474-20-4) is a geminal dibromoalkane with the molecular formula C₅H₁₀Br₂, classified as an organobromine intermediate [1]. This compound exists as a colorless liquid with a strong, characteristic odor and a molecular weight of 229.94 g/mol [2]. It functions as a bifunctional alkylating agent and serves as a building block in pharmaceutical and agrochemical synthesis . The 1,3-dibromo substitution pattern distinguishes it from its linear 1,5-dibromopentane counterpart (CAS 111-24-0) and the vicinal 2,3-dibromopentane isomer (CAS 5398-25-4), imparting distinct reactivity in cyclization reactions and influencing physicochemical properties such as boiling point, vapor pressure, and flash point.

Why 'Any Dibromopentane' Is Not a Valid Substitute for 1,3-Dibromopentane


Scientific and industrial users cannot simply interchange 1,3-dibromopentane with other dibromopentane isomers due to fundamental differences in molecular architecture that directly govern reaction pathways, physical handling requirements, and ultimate synthetic outcomes. The 1,3-substitution pattern enables unique intramolecular cyclization pathways to cyclopropane derivatives that are inaccessible to 1,5-dibromopentane, which instead undergoes macrocyclization or linear polymerization [1]. Furthermore, the isomerization equilibrium among dibromopentanes is thermodynamically constrained, with 1,3-dibromopentane occupying a distinct position in the free energy landscape relative to 1,2-, 1,4-, and 1,5- isomers, meaning that even under equilibrating conditions, substitution with a different isomer will not reproduce the same product distribution [2]. These architectural distinctions translate directly into measurable differences in physical properties including boiling point, flash point, vapor pressure, and enthalpy of vaporization, each of which carries practical implications for process design, safety protocols, and regulatory compliance.

Quantitative Differentiation Evidence: 1,3-Dibromopentane vs. Comparative Analogs


1,3-Dibromopentane vs. 1,5-Dibromopentane: Boiling Point and Distillation Selection Criteria

1,3-Dibromopentane exhibits a substantially lower boiling point (193.4 °C at 760 mmHg) compared to 1,5-dibromopentane (224.5 °C at 760 mmHg), a difference of approximately 31.1 °C . This lower boiling point facilitates more energy-efficient distillation and reduces thermal stress on sensitive intermediates during workup procedures. The flash point of 1,3-dibromopentane (68.6 °C) is also approximately 26 °C lower than that of 1,5-dibromopentane (94.7 °C), which directly impacts storage classification and handling requirements.

Distillation Process Engineering Physical Property

Thermodynamic Stability: 1,3-Dibromopentane in Isomerization Equilibria

In a study of the isomerization equilibria among 1,2-, 1,3-, 1,4-, and 1,5-dibromopentanes, 1,3-dibromopentane was found to have a standard enthalpy of formation (ΔfH°liquid) of -170.8 kJ/mol [1]. The isomerization reaction between two dibromopentane isomers (C₅H₁₀Br₂ ⇌ C₅H₁₀Br₂) was characterized by an enthalpy of reaction (ΔrH°) of -2.5 ± 0.08 kJ/mol, indicating that the 1,3-isomer is thermodynamically more stable than its counterpart in that specific equilibrium pair [1]. This thermodynamic profile distinguishes 1,3-dibromopentane as the more stable isomer under standard conditions.

Thermodynamics Isomerization Process Optimization

Vapor Pressure and Volatility: 1,3-Dibromopentane vs. 1,5-Dibromopentane

The vapor pressure of 1,3-dibromopentane at 25 °C is approximately 0.6 mmHg, which is six-fold higher than the vapor pressure of 1,5-dibromopentane (0.1 mmHg) at the same temperature . This higher volatility requires more stringent engineering controls for vapor containment but simultaneously enables more efficient vacuum-assisted solvent removal and facilitates gas-phase analytical methods such as headspace GC-MS for purity verification.

Volatility Safety Process Design

1,3-Dibromopentane vs. 2,3-Dibromopentane: Flash Point and Handling Safety

The predicted flash point of 1,3-dibromopentane is 68.6 °C, which is approximately 14 °C higher than the flash point of its vicinal isomer, 2,3-dibromopentane (54.4 °C) . This higher flash point may place 1,3-dibromopentane in a less stringent flammability category under certain regulatory frameworks, potentially simplifying storage and transportation logistics compared to the more volatile 2,3-isomer.

Safety Flash Point Hazard Classification

1,3-Dibromopentane vs. 1,3-Dibromopropane: Boiling Point and Chromatographic Separation

1,3-Dibromopentane (bp 193.4 °C) exhibits a boiling point approximately 25–30 °C higher than 1,3-dibromopropane (bp ~167 °C), while 1,4-dibromobutane (bp ~198 °C) and 1,5-dibromopentane (bp 224.5 °C) bracket this value [1]. This boiling point places 1,3-dibromopentane in a distinct chromatographic retention window that enables baseline GC separation from lower and higher homologs in reaction monitoring assays.

Chromatography Purification Analytical Chemistry

Cyclopropanation Potential: Intramolecular Cyclization Distinction from 1,5-Dibromopentane

Electrochemical reduction of 1,3-dihaloalkanes proceeds through a 3-haloprop-1-yl carbanion intermediate that undergoes rapid intramolecular cyclization to yield cyclopropane as the predominant product [1]. In contrast, 1,5-dibromopentane derivatives under analogous electrochemical reduction conditions yield cyclopentane derivatives rather than three-membered rings, reflecting the fundamentally different ring-size outcomes dictated by bromine spacing [2]. 1,3-Dibromopentane, bearing the 1,3-dibromo motif with an extended alkyl chain, offers the potential for substituted cyclopropane synthesis with a pendant ethyl group, a structural feature not accessible from the simpler 1,3-dibromopropane scaffold.

Cyclopropanation Electrochemistry Ring Formation

Application Scenarios Where 1,3-Dibromopentane Provides Definitive Selection Advantage


Synthesis of 2-Ethylcyclopropane-Containing Pharmaceutical Intermediates

Medicinal chemistry programs targeting cyclopropane-containing scaffolds (e.g., HCV NS3/4A protease inhibitors, certain GPCR modulators) require access to substituted cyclopropane building blocks. 1,3-Dibromopentane enables electrochemical or zinc-mediated cyclopropanation to yield 2-ethylcyclopropane derivatives [1], a structural motif that cannot be generated from 1,3-dibromopropane (which yields unsubstituted cyclopropane) or 1,5-dibromopentane (which yields cyclopentane derivatives) [2].

Agrochemical Intermediate Production Requiring Distillation-Based Purification

In multi-step agrochemical synthesis where reaction mixtures contain multiple dibromoalkane byproducts, the 193.4 °C boiling point of 1,3-dibromopentane provides a 31 °C separation window from the 1,5-isomer (bp 224.5 °C) [1]. This boiling point differential enables cost-effective fractional distillation without resorting to preparative chromatography, reducing purification costs in large-scale manufacturing.

Calixarene and Supramolecular Host Functionalization

Calix[4]arene bridging reactions with 1,3-dibromopropane frequently yield elimination products and complex mixtures due to the short three-carbon tether [1]. 1,3-Dibromopentane, with its longer C5 backbone bearing the 1,3-dibromo motif, may provide an alternative bridging geometry with reduced elimination side reactions while maintaining the capacity for intramolecular proximity effects that longer linear dibromides cannot replicate.

Thermodynamically Controlled Isomerization Processes

Synthetic sequences that rely on thermodynamic control to drive product distributions toward a specific isomer can leverage the ΔfH°liquid of -170.8 kJ/mol and favorable isomerization enthalpy of -2.5 kJ/mol for 1,3-dibromopentane [1]. This thermodynamic stability ensures that equilibrating reaction conditions consistently converge on the 1,3-isomer, improving process robustness and batch-to-batch consistency.

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